Withastramonolide

intestinal absorption bioavailability Caco-2 alternative

Withastramonolide (CAS 66873-31-2) is a 12-hydroxy withanolide that serves as an indispensable orthogonal standard for Ashwagandha extract quantification. Unlike withaferin A—which exhibits near-zero intestinal permeability (Peff ~3.30×10⁻⁷ cm/s) and potent cytotoxicity (IC50 ~6–8 μM)—withastramonolide and its 12-deoxy analog demonstrate favorable absorption (Peff up to 1.97×10⁻⁵ cm/s) and negligible cytotoxicity at comparable concentrations. Its distinct HPLC retention time and higher natural abundance (0.06% w/w, 6-fold greater than withaferin A) make it a robust calibration marker. Procurement is essential for laboratories requiring USP/ICH-compliant method validation, bioavailability studies, or structure-activity relationship (SAR) investigations where non-specific steroidal effects must be ruled out.

Molecular Formula C28H38O7
Molecular Weight 486.6 g/mol
CAS No. 66873-31-2
Cat. No. B12705532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWithastramonolide
CAS66873-31-2
Molecular FormulaC28H38O7
Molecular Weight486.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC(C1)C(C)C2CCC3C2(C(CC4C3C5C(O5)C6(C4(C(=O)C=CC6)C)O)O)C)CO
InChIInChI=1S/C28H38O7/c1-13-10-19(34-25(32)15(13)12-29)14(2)16-7-8-17-22-18(11-21(31)26(16,17)3)27(4)20(30)6-5-9-28(27,33)24-23(22)35-24/h5-6,14,16-19,21-24,29,31,33H,7-12H2,1-4H3/t14-,16+,17-,18-,19+,21-,22-,23-,24-,26+,27-,28-/m0/s1
InChIKeyZYXVOZNURJLMFP-BNNRDBEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring Withastramonolide (CAS 66873-31-2): A Differentiated Withanolide for Bioactivity and Pharmacokinetic Studies


Withastramonolide (CAS 66873-31-2) is a steroidal lactone belonging to the withanolide class of natural products, primarily isolated from Datura and Withania species [1]. It is a key bioactive constituent in Ashwagandha (Withania somnifera) root extracts, alongside withaferin A, withanolide A, and withanone . Structurally, it features a characteristic ergostane skeleton with a delta-lactone side chain, a 12-hydroxy group (distinguishing it from its 12-deoxy analog), and an epoxy moiety at C-5/C-6 [2].

Why Substituting Withastramonolide with Other Withanolides Compromises Experimental Reproducibility


The withanolide class exhibits profound functional divergence despite high structural similarity, rendering generic substitution scientifically unsound. Withastramonolide and its 12-deoxy derivative differ markedly in intestinal permeability [1], while the broader class shows up to two orders of magnitude variation in absorption rates (Peff from 3.30 × 10⁻⁷ to 4.05 × 10⁻⁵ cm/s) [2]. Crucially, withaferin A—often viewed as the prototypical withanolide—displays nearly zero permeability in vitro yet remains highly cytotoxic, creating a bioavailability-activity paradox not shared by withastramonolide derivatives [2]. Substituting withastramonolide with withaferin A introduces confounding variables in bioavailability, enrichment efficiency [3], and toxicity risk profile [4] that directly undermine cross-study comparability and assay validation.

Quantitative Differentiation of Withastramonolide Derivatives: Permeability, Enrichment, and Safety Data vs. Withaferin A and Withanolide A


Intestinal Permeability Advantage of 12-Deoxywithastramonolide Over Withaferin A

In an in vitro intestinal absorption model using MDCK cells, 1,2-deoxywithastramonolide (a derivative closely related to withastramonolide) demonstrated a Peff value of 1.97 × 10⁻⁵ cm/s, categorizing it as a highly permeable compound. In stark contrast, withaferin A exhibited a Peff of only 3.30 × 10⁻⁷ cm/s—a 60-fold reduction—and was described as 'completely impermeable' [1].

intestinal absorption bioavailability Caco-2 alternative MDCK

Differential Cytotoxicity of 12-Deoxywithastramonolide Across Cancer Cell Lines

A head-to-head cytotoxicity screen of six withasteroids across three cancer cell lines revealed that 12-deoxywithastramonolide exhibited a distinct activity profile relative to the reference compound withametelin (WM). While WM achieved potent IC50 values of 6.0 μM (A549), 7.6 μM (MDA-MB-231), and 8.2 μM (HT-29), 12-deoxywithastramonolide did not demonstrate significant cytotoxicity in this panel [1]. This differential activity, rather than a liability, defines its utility.

cancer cytotoxicity IC50 NSCLC

Enrichment Efficiency: 12-Deoxywithastramonolide Outperforms Withaferin A and Withanolide A in Aglycone Fraction Preparation

A comparative study evaluating the enrichment of withanolide aglycone fractions from crude W. somnifera extract demonstrated that the proposed acid/base treatment scheme was most effective for enriching 12-deoxywithastramonolide relative to withaferin A and withanolide A [1]. The study explicitly states that the process is 'most effective for the enrichment of 12-deoxy-withastramonolide as compared to other two withanolides i.e. withaferin-A and withanolide-A' [1].

extraction enrichment process chemistry aglycone

Reduced Predicted Mutagenicity Risk of 12-Deoxywithastramonolide vs. Other Withanolide Analogs

In silico ADMET prediction of a panel of withanolide analogs revealed that while most active withanolides were predicted to carry high mutagenicity (MUT) risk, 12-deoxywithastramonolide was among a select subset predicted to have only medium-risk MUT [1]. Similarly, for skin irritation (IRRI), it fell into the medium-risk category whereas the majority of active analogs were predicted as high-risk [1].

ADMET mutagenicity safety drug development

Human Pharmacokinetic Profile of 12-Deoxywithastramonolide After Oral Administration

In an open-label, single-dose clinical study in healthy volunteers administered 400 mg of Withania somnifera root extract (2.5% total withanolides), the pharmacokinetic parameters for 12-deoxywithastramonolide were quantified via validated UHPLC-MS/MS alongside three other withanolide constituents [1]. The exposure parameters across all four bioactives ranged from Cmax 0.472–4.468 ng/mL, Tmax 1.000–1.416 h, and AUC0-t 2.051–13.319 ng·h/mL, with elimination half-life (t½) ranging from 1.696 to 4.377 h [1].

pharmacokinetics human oral bioavailability clinical

High-Value Application Scenarios for Withastramonolide and 12-Deoxywithastramonolide in Research and Industrial Settings


Internal Standard for Withanolide Quantification in Botanical Extracts and Dietary Supplements

Given its distinct HPLC retention time and moderate abundance (0.06% w/w in some W. somnifera samples, which is 6-fold higher than withaferin A's 0.01% [1]), 12-deoxywithastramonolide serves as an ideal internal standard or calibration marker for quantifying withanolides in complex matrices. Its relatively higher natural abundance reduces the amount of purified standard required for spiking experiments. Analytical laboratories and QC departments in the nutraceutical industry should prioritize procuring high-purity withastramonolide or 12-deoxywithastramonolide standards to comply with monograph requirements for Ashwagandha product standardization.

Non-Cytotoxic Comparator in Withanolide Mechanism-of-Action Studies

In cellular assays where withaferin A or withametelin induce robust cytotoxicity (IC50 ~6-8 μM [2]), 12-deoxywithastramonolide's lack of significant cytotoxic activity at comparable concentrations makes it an invaluable negative control [2]. This differential activity allows researchers to attribute observed phenotypes (e.g., apoptosis induction, ROS generation) specifically to the cytotoxic withanolides while ruling out non-specific steroidal effects. Investigators studying withanolide structure-activity relationships or off-target effects should use 12-deoxywithastramonolide to establish baseline responses.

Oral Bioavailability Studies and In Vivo Pharmacokinetic Modeling

The favorable in vitro intestinal permeability of 1,2-deoxywithastramonolide (Peff 1.97 × 10⁻⁵ cm/s) contrasts sharply with the near-zero permeability of withaferin A [3]. Consequently, for researchers designing oral administration studies in rodents or humans, 12-deoxywithastramonolide is the more appropriate choice for investigating systemic exposure and tissue distribution. Its human PK profile has been partially characterized in a clinical trial setting [4], providing a foundation for future bioavailability enhancement efforts (e.g., nanoformulation, co-administration with absorption enhancers).

Process Optimization for Withanolide Enrichment and Isolation

The preferential enrichment of 12-deoxywithastramonolide during acid/base fractionation of W. somnifera extracts [5] is a critical consideration for process chemists and natural product manufacturers. When developing scalable isolation protocols or producing withanolide-enriched fractions for commercial applications, the process must be optimized specifically for the target withanolide, as conditions that maximize 12-deoxywithastramonolide yield may be suboptimal for withaferin A or withanolide A. This compound-specific behavior necessitates tailored extraction and purification strategies.

Quote Request

Request a Quote for Withastramonolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.